3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)15-17-16-13-9-10-14(21-4-2)18-19(13)15/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOAWHSABOFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with thiosemicarbazide to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Chemical Reactions of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)- triazolo[4,3-b]pyridazine
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)- triazolo[4,3-b]pyridazine is a complex heterocyclic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. Understanding its chemical reactivity is crucial for its application in drug development and other fields.
Types of Chemical Reactions
The compound can undergo various chemical reactions typical for heterocycles, which include:
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Oxidation Reactions :
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The ethyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction Reactions :
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The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
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Substitution Reactions :
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Nucleophilic substitution can occur at the sulfur atom or the nitrogen atoms of the triazole ring. For instance, treatment with alkyl halides can lead to the formation of thioether derivatives.
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Dehydrohalogenation :
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If halogenated derivatives are synthesized, they may undergo dehydrohalogenation to form alkenes.
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Oxidation Mechanism
The oxidation of the ethyl sulfanyl group can proceed via a radical mechanism where the sulfur atom is oxidized:
Reduction Mechanism
The reduction of the triazole moiety may involve protonation followed by hydride transfer:
Substitution Mechanism
Nucleophilic substitution at sulfur can be illustrated as follows:
Scientific Research Applications
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazolo[4,3-b]pyridazine core allows extensive derivatization. Key analogs and their properties are summarized below:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Bulkier substituents (e.g., trifluoromethyl in 73474-81-4) resist oxidative metabolism, whereas ethoxyphenyl groups may undergo demethylation .
Q & A
Q. What strategies validate the compound’s biological activity against off-target receptors?
- Methodological Answer : Conduct broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 10 µM. Use CRISPR-Cas9 knockout cell lines to confirm target specificity. Cross-validate with SPR (Biacore) for binding kinetics (K, k/k) .
Data Contradiction Analysis
- Example : If SC-XRD shows planar triazolo-pyridazine core, but DFT predicts slight puckering, revisit computational parameters (e.g., solvent effects in PCM model). Validate with synchrotron XRD (higher resolution) or neutron diffraction for H-atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
